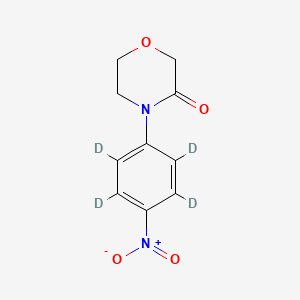

4-(4-Nitrophenyl)-3-morpholinone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O4 |

|---|---|

Molecular Weight |

226.22 g/mol |

IUPAC Name |

4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |

InChI Key |

OWMGEFWSGOTGAU-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Fundamental Principles and Applications of Deuterium Labeling in Chemical Science

Deuterium (B1214612) labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, heavier isotope of hydrogen. clearsynth.comclearsynth.com While chemically similar to their hydrogen-containing counterparts, deuterated compounds exhibit distinct physical properties due to the increased mass of deuterium. clearsynth.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net

This stronger bond is the basis for the "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of a C-D bond is significantly slower than that of a C-H bond. musechem.com In pharmaceutical research and drug development, this effect is exploited to enhance a drug's metabolic stability. musechem.comnih.gov By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolic degradation can be slowed, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. researchgate.netmusechem.com

Deuterium-labeled compounds are indispensable tools in a wide array of scientific applications. clearsynth.com Their primary uses include:

Metabolic Studies: They are used as tracers to elucidate the metabolic pathways of drugs and other bioactive molecules, helping researchers understand their absorption, distribution, metabolism, and excretion (ADME) profiles. clearsynth.comhwb.gov.in

Internal Standards: In quantitative analysis using mass spectrometry, deuterated compounds are ideal internal standards because they co-elute with the non-labeled analyte but are distinguishable by their higher mass, allowing for precise quantification. musechem.com

Mechanistic Studies: Isotopic labeling helps in understanding the mechanisms of chemical and biological processes at a molecular level. researchgate.netmusechem.com

Protein Structure Determination: Deuterium can be used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to help determine the three-dimensional structure of proteins. clearsynth.com

Table 1: Key Applications of Deuterium Labeling

| Application Area | Description |

|---|---|

| Drug Discovery & Development | Enhancing metabolic stability, improving pharmacokinetic profiles, and reducing the formation of toxic metabolites. clearsynth.comnih.gov |

| Pharmacokinetic (ADME) Studies | Tracing the fate of a compound in a biological system to understand how it is processed by the body. clearsynth.comhwb.gov.in |

| Quantitative Analysis | Serving as highly accurate internal standards for mass spectrometry and NMR spectroscopy. musechem.com |

| Biochemical Pathway Elucidation | Tracking the transformation of molecules in complex biological systems to map metabolic and signaling pathways. clearsynth.com |

Significance of Deuterated N Aryl Morpholinones for Advanced Chemical Investigations

Strategic Approaches for the Construction of the Morpholinone Ring System

The formation of the six-membered morpholinone heterocycle is the foundational step in the synthesis of the target compound. Various strategic approaches have been developed to construct this ring system efficiently.

Cyclization Reactions and Ring-Closing Precursor Design

Intramolecular cyclization is the most common strategy for forming the morpholinone ring. The design of the open-chain precursor is crucial for a successful and high-yielding ring-closing reaction. A primary method involves the reaction of a 2-substituted ethanolamine (B43304) with a reagent that provides the C2-carbonyl unit of the morpholinone ring.

One established route is the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride. google.comresearchgate.net In this process, the amine first acylates with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis where the hydroxyl group displaces the chlorine atom under basic conditions to form the morpholinone ring. researchgate.net Another approach utilizes the oxidative lactonization of diethanolamine (B148213) derivatives. For instance, N-acylated diethanolamines can be cyclized using palladium catalysts to yield the corresponding morpholin-2-one. acs.org More advanced methods employ domino reactions, such as the heteroannulation of 2-(arylamino)ethan-1-ols with aryl/alkylglyoxals, which proceeds through a [4+2] cyclization followed by a rearrangement to furnish the morpholinone structure. northeastern.eduacs.org

| Precursor 1 | Precursor 2 | Key Reagents/Catalyst | Product | Reference(s) |

| 2-Anilinoethanol | Chloroacetyl Chloride | NaOH, KOH | 4-Phenyl-3-morpholinone | google.com, researchgate.net |

| N-Boc Diethanolamine | O₂ | [(neocuproine)Pd(OAc)]₂(OTf)₂ | N-Boc-morpholin-2-one | acs.org |

| 2-(Arylamino)ethan-1-ol | Aryl/alkylglyoxal | Chiral Phosphoric Acid | C3-Substituted Morpholinone | northeastern.edu, acs.org |

Stereoselective Synthesis of Morpholinones and Related Chirality Control

The development of stereoselective methods for morpholinone synthesis is of significant interest, particularly when the target molecule is a precursor to a chiral drug. Chirality can be introduced by using chiral starting materials or by employing chiral catalysts in the cyclization step.

A notable strategy involves the use of chiral phosphoric acid as a catalyst in the reaction between 2-(arylamino)ethan-1-ols and glyoxals, which yields C3-substituted morpholinones with high enantioselectivity. northeastern.eduacs.org This reaction proceeds through an asymmetric aza-benzilic ester rearrangement. Another powerful approach is the domino ring-opening cyclization of transient phenylsulfonyl-1-cyano epoxides. thieme-connect.com These epoxides, generated in situ via asymmetric epoxidation, react with 2-aminoethanol derivatives to afford morpholin-2-ones with high stereoselectivity. thieme-connect.com

Solid-phase synthesis has also been employed for stereoselective morpholinone construction. Using immobilized chiral amino acids like serine or threonine as starting materials, N-alkyl-N-sulfonyl/acyl intermediates are built on a polymer support. nih.gov Subsequent cleavage from the resin with trifluoroacetic acid mediates the cyclization, and the inclusion of a reducing agent like triethylsilane can lead to the formation of morpholines with a specific configuration at the newly formed stereocenter. nih.gov

| Method | Chiral Source | Key Features | Reference(s) |

| Asymmetric Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid Catalyst | High enantioselectivity for C3-substituted morpholinones. | northeastern.edu, acs.org |

| Domino Ring-Opening Cyclization | Asymmetric Epoxidation (Chiral Organocatalyst) | Uses simple aldehydes; versatile for morpholin-2-ones. | thieme-connect.com |

| Polymer-Supported Synthesis | Chiral Amino Acids (e.g., Ser, Thr) | Stereoselective formation from immobilized precursors. | nih.gov |

Regioselective Functionalization: Introduction of the 4-Nitrophenyl Moiety

Once the morpholinone ring is formed, or concurrently with its formation, the 4-nitrophenyl group must be introduced at the nitrogen atom. This can be achieved through two primary regioselective strategies: direct nitration of a phenyl-substituted morpholinone or N-arylation of the morpholinone core via nucleophilic aromatic substitution.

Direct Nitration Strategies and Modern Alternatives

A direct and scalable method for synthesizing 4-(4-nitrophenyl)-3-morpholinone involves the electrophilic nitration of 4-phenyl-3-morpholinone. google.comquickcompany.in In this process, 4-phenyl-3-morpholinone is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled at low temperatures (e.g., -10 to 0 °C) to ensure regioselective nitration at the para-position of the phenyl ring, driven by the ortho,para-directing nature of the amine substituent. google.com The product can then be isolated in high yield and purity through crystallization. google.comquickcompany.in

Nucleophilic Aromatic Substitution (SNAr) Routes for N-Arylation

An alternative and widely used strategy is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This route involves the reaction of the morpholin-3-one (B89469) core with an activated aryl halide, such as 4-fluoronitrobenzene. quickcompany.inwikipedia.org The morpholinone nitrogen acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing the halide leaving group. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the para position, which stabilizes the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org This reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the morpholinone nitrogen, enhancing its nucleophilicity. quickcompany.in

| Synthetic Route | Starting Materials | Key Reagents | Mechanism | Reference(s) |

| Direct Nitration | 4-Phenyl-3-morpholinone | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | google.com, quickcompany.in |

| SNAr | Morpholin-3-one, 4-Fluoronitrobenzene | NaH | Nucleophilic Aromatic Substitution | quickcompany.in, wikipedia.org |

Deuterium Incorporation Techniques for this compound

The synthesis of the deuterated analog, this compound, requires specific methods for incorporating deuterium atoms into the morpholinone ring, likely at the C2 and C6 positions adjacent to the oxygen and nitrogen atoms, respectively. The strategies generally involve either building the molecule with deuterated precursors or performing hydrogen-deuterium (H/D) exchange on the final molecule.

A robust method involves the synthesis of a 2,2,6,6-d4-morpholine (B13419617) derivative as a key intermediate. google.com This can be accomplished by reacting a deuterated diethanolamine analog with a suitable cyclizing agent. Alternatively, methods for the direct H/D exchange on N-heterocycles have been developed. Catalytic systems, such as palladium on carbon (Pd/C) or nanostructured iron catalysts, can facilitate H/D exchange using D₂O as the deuterium source under hydrogen pressure. nih.gov Studies on 4-phenylmorpholine (B1362484) have shown that such catalysts can promote deuterium incorporation specifically at the α-positions of the nitrogen atom on the morpholine (B109124) ring. nih.gov Iridium-based catalysts are also highly effective for directed hydrogen isotope exchange (HIE) on N-heterocycles. acs.orgstrath.ac.uk For the synthesis of this compound, one could envision a late-stage H/D exchange or, more likely, the N-arylation of a pre-synthesized d4-morpholin-3-one core to ensure precise and high levels of deuterium incorporation.

| Approach | Method | Deuterium Source | Catalyst/Reagent | Key Features | Reference(s) |

| Precursor Synthesis | Cyclization of deuterated precursors | Deuterated Diethanolamine | Acid/Base | Builds the deuterated ring from the start. | google.com |

| H/D Exchange | Catalytic Isotope Exchange | D₂O | Fe or Pd/C | Post-synthesis modification; selective for α-positions to N. | nih.gov |

| H/D Exchange | Iridium-Catalyzed HIE | D₂ Gas or Deuterated Solvent | Iridium(I) complexes | Highly efficient and selective for N-heterocycles. | acs.org, strath.ac.uk |

| Precursor Synthesis | Isotopic Exchange on Reagent | Methanol-d (MeOD) | Me₂NCD(OMe)₂ | Creates deuterated building blocks for heterocycle synthesis. | nih.gov |

Direct Hydrogen-Deuterium Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange represents a straightforward approach for the deuteration of organic molecules. These reactions involve the substitution of protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms by treating the substrate with a deuterium source, often in the presence of a catalyst.

One common method is catalytic H-D exchange using deuterium oxide (D₂O) as the deuterium source. For a molecule like 4-(4-nitrophenyl)-3-morpholinone, this can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C). The reaction proceeds by activating C-H bonds, allowing for exchange with deuterium from the solvent. For instance, treating the parent compound with 5% Pd/C in D₂O at elevated temperatures (e.g., 50°C) for an extended period can achieve high levels of deuteration, particularly at the 2- and 5-positions of the morpholine ring.

Another strategy involves using deuterated solvents during specific synthetic steps. For example, employing D₂O in the oxidation step that forms the morpholinone ring can facilitate H-D exchange at labile α-positions adjacent to the carbonyl group. Hydrogen isotope exchange methodologies are particularly effective for electron-rich aromatic systems, and directed deuteration can achieve selective labeling.

Table 1: Catalytic H-D Exchange Conditions

| Catalyst | Deuterium Source | Temperature | Duration | Typical Deuteration Sites |

| 5% Palladium on Carbon (Pd/C) | Deuterium Oxide (D₂O) | 50°C | 24 hours | 2- and 5-positions of the morpholine ring |

| None (Solvent-Mediated) | Deuterium Oxide (D₂O) | Varies | Varies | α-position to the carbonyl group |

These methods offer flexibility, especially for late-stage deuteration of a pre-existing molecular scaffold. However, controlling the precise location and number of deuterium atoms can be challenging, and side reactions, such as the reduction of the nitro group, may occur.

Employment of Deuterated Building Blocks and Starting Materials

To overcome the selectivity issues of direct H-D exchange, a more robust strategy involves the use of deuterated building blocks in the synthesis. This "bottom-up" approach ensures that deuterium atoms are incorporated at specific, predetermined positions in the final molecule with high isotopic purity. enamine.net

The synthesis of 4-(4-nitrophenyl)-3-morpholinone typically involves the reaction of a p-nitro-substituted phenyl compound with a morpholine or morpholinone precursor. quickcompany.ingoogle.com By using a deuterated version of one of these starting materials, the deuterium label can be precisely installed. For example, a deuterated morpholine reagent can be used to construct the core heterocyclic ring, leading to a specifically labeled product.

The chemical industry provides a wide array of deuterated building blocks suitable for organic synthesis. aablocks.comclearsynth.com These can range from simple deuterated solvents and reagents to more complex synthons with isotopic labels in specific locations. For the synthesis of this compound, potential deuterated starting materials could include deuterated morpholin-3-one or deuterated 4-fluoronitrobenzene. The availability of such precursors makes the synthesis of complex isotopically labeled tracers more accessible. clearsynth.com

Table 2: Examples of Potential Deuterated Building Blocks

| Deuterated Building Block | Potential Application in Synthesis |

| Morpholine-d8 | Used to construct the deuterated heterocyclic ring system. |

| 4-Fluoronitrobenzene-d4 | Used to introduce a deuterated nitrophenyl group. |

| Chloroacetyl-d2 chloride | Could be reacted with a suitable aniline (B41778) precursor to form a deuterated amide intermediate. |

This method is generally preferred when high regioselectivity and specific levels of deuterium incorporation are required.

Chemo- and Regioselective Deuteration Methods for Targeted Labeling

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically labeled isotopic standards. This involves chemical reactions that selectively target a particular functional group (chemoselectivity) or a specific position within a molecule (regioselectivity) for deuteration.

For 4-(4-nitrophenyl)-3-morpholinone, selective deuteration is crucial to avoid unwanted exchange at other positions or reactions involving the nitro group. While general H-D exchange can be non-selective, modern catalytic systems offer greater control. For instance, specific catalysts can be chosen to direct deuteration to certain C-H bonds based on their electronic or steric environment. researchgate.netrsc.org

An example of a highly selective method is the catalytic α-deuteration of carbonyl compounds. Using specific catalysts and D₂O, it is possible to selectively exchange the protons on the carbon atom adjacent (alpha) to the carbonyl group in the morpholinone ring. researchgate.net This approach would yield 4-(4-Nitrophenyl)-3-morpholinone-d2.

Furthermore, substrate-directed reactions can be employed where the existing functional groups in the molecule guide the deuteration reagent to a specific site. rsc.org The development of cooperative catalysis, using multiple catalysts to achieve a specific transformation, also opens up new possibilities for highly selective deoxygenation and deuteration reactions. rsc.org The challenge lies in adapting these advanced methods to the specific substrate of 4-(4-nitrophenyl)-3-morpholinone to achieve targeted labeling without affecting sensitive functional groups like the nitro moiety.

Exploration of Principal Reaction Pathways and Chemical Transformations

4-(4-Nitrophenyl)-3-morpholinone possesses several functional groups—a nitroaromatic system, a lactam (amide within a ring), and an ether linkage—that dictate its chemical reactivity. The principal transformations involve the highly reactive nitro group and the potential for substitution on the aromatic ring.

The most prominent reaction of 4-(4-nitrophenyl)-3-morpholinone is the selective reduction of its nitro group to form 4-(4-aminophenyl)-3-morpholinone. google.com This transformation is a critical step in the synthesis of various pharmaceutical agents. chemicalbook.commdpi.com The resulting aniline derivative is a versatile building block, often utilized in subsequent amide-coupling reactions. mdpi.com

Various catalytic systems have been developed to achieve this reduction with high efficiency and selectivity, avoiding the reduction of other functional groups. A common and effective method is catalytic hydrogenation. google.com The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on activated carbon (Pd/C), within an aliphatic alcohol solvent like ethanol. google.com Other systems, including gold nanoparticles supported on modified alumina (B75360) nanowires and combinations of sodium borohydride (B1222165) (NaBH₄) with transition metal complexes like Ni(PPh₃)₄, have also been shown to be effective for the reduction of nitroaromatic compounds. researchgate.netjsynthchem.com

| Reagent/Catalyst System | Reductant | Solvent | Substrate | Key Findings | Reference(s) |

| Hydrogenation Catalyst (e.g., 5% Pd/C) | Hydrogen (H₂) | Aliphatic Alcohols (e.g., Ethanol) | 4-(4-Nitrophenyl)-3-morpholinone | Efficient and selective reduction to the corresponding amine. The resulting product filtrate can often be used directly in subsequent steps. | google.com |

| Au Nanoparticles on Al₂O₃ Nanowires | Hydrogen (H₂) | Not specified | 4-(4-Nitrophenyl)-3-morpholinone | Demonstrates the use of nanoparticle catalysts for the hydrogenation reaction. | researchgate.net |

| NaBH₄ / Ni(PPh₃)₄ | Sodium Borohydride (NaBH₄) | Ethanol | Nitroaromatics (general) | An effective system for reducing nitroaromatics to amines at room temperature; enhances the reducing power of NaBH₄. | jsynthchem.com |

| General Reducing Agents | Hydrogen gas with catalyst | Not specified | This compound | The nitro group can be reduced to an amino group. |

Beyond nitro group reduction, the structure of 4-(4-nitrophenyl)-3-morpholinone allows for other transformations. The electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr), where the nitro group itself or other substituents could be replaced by a suitable nucleophile. For instance, the synthesis of the thiomorpholine (B91149) analogue of this compound proceeds via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine, highlighting the susceptibility of the activated ring to nucleophilic attack. mdpi.com

While specific studies on electrophilic and radical transformations of 4-(4-nitrophenyl)-3-morpholinone are not extensively detailed in the provided results, the general reactivity of its constituent parts suggests possibilities. Electrophilic substitution on the aromatic ring would be disfavored due to the deactivating effect of the nitro group. Radical-based reactions could potentially be initiated, and mechanistic tools like radical trapping experiments would be essential to confirm such pathways. researchgate.net

Elucidation of Reaction Mechanisms Through Deuterium Labeling Experiments

Deuterium labeling is a cornerstone of mechanistic chemistry. chem-station.com Replacing hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically similar but has a greater mass. This mass difference leads to a discernible change in reaction rates, known as the kinetic isotope effect (KIE), which provides invaluable information about bond-breaking and bond-forming events in the rate-determining step of a reaction. chem-station.comprinceton.edu The compound this compound, with its four deuterium atoms on the phenyl ring, is specifically designed for such mechanistic studies. lgcstandards.com

The deuterium atoms in this compound serve as stable isotopic labels. This allows chemists to trace the fate of the phenyl ring throughout a chemical transformation using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By monitoring the position of the deuterium labels in the products and any isolated intermediates, it is possible to map out atomic migrations and identify molecular rearrangements. researchgate.net For example, if a reaction involved the cleavage and subsequent re-formation of the phenyl group, the distribution of deuterium in the final product would reveal the mechanism of that rearrangement. chem-station.com

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a light isotopologue (containing hydrogen) to that of a heavy one (containing deuterium), expressed as kH/kD. wikipedia.org Measuring the KIE is a powerful method for determining whether a C-H bond is broken in the rate-determining step of a reaction. princeton.eduepfl.ch For this compound, the deuteration of the aromatic ring allows for the investigation of mechanisms involving this part of the molecule. lgcstandards.com

A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. nih.govlibretexts.org For C-H vs C-D bonds, a normal primary KIE (kH/kD > 1, typically in the range of 2-8 at room temperature) is a strong indication that this bond cleavage is part of the slowest, rate-limiting step. epfl.chlibretexts.org

In the context of this compound, a significant primary KIE would be expected in a reaction such as electrophilic aromatic substitution, where a C-D bond on the ring must be broken to allow for the addition of an electrophile. Conversely, for the selective reduction of the nitro group, the C-D bonds on the phenyl ring are not broken. Any observed KIE for this reaction would be a much smaller secondary kinetic isotope effect, arising from changes in hybridization or vibrational environment of the labeled carbons during the reaction. epfl.ch The analysis of such effects provides a clear method to distinguish between different potential reaction mechanisms. princeton.edu

| Reaction Type on Phenyl Ring | Bond Broken in Rate-Determining Step | Expected KIE Type | Expected kH/kD Value | Mechanistic Implication | Reference(s) |

| Electrophilic Aromatic Substitution | C-D | Primary | > 2 | C-D bond cleavage is part of the rate-determining step. | princeton.edu, epfl.ch, libretexts.org |

| Nitro Group Reduction | N/A (no C-D bonds broken) | Secondary | ~1 (close to unity) | C-D bond cleavage is not involved in the rate-determining step. | epfl.ch |

Application of Kinetic Isotope Effects (KIE) in Mechanistic Delineation

Assessment of Secondary Kinetic Isotope Effects

A secondary kinetic isotope effect (SKIE) occurs when isotopic substitution at a position not directly involved in bond-breaking or formation during the rate-determining step of a reaction still influences the reaction rate. wikipedia.orgprinceton.edu These effects are typically smaller than primary kinetic isotope effects but can provide significant mechanistic details. wikipedia.orgprinceton.edu For a molecule like this compound, deuteration is on the aromatic ring, remote from the morpholinone core where many reactions might be expected to occur.

However, no experimental or theoretical studies detailing the assessment of secondary kinetic isotope effects for the reactivity of this compound could be identified in a comprehensive search of scientific databases. Such studies would involve comparing the reaction rates of the deuterated and non-deuterated isotopologues under various conditions. The resulting kH/kD values would offer insights into changes in hybridization or the electronic environment of the phenyl ring during the transition state of a given reaction.

Steric and Electronic Influences on Observed KIE Values

The magnitude of a kinetic isotope effect can be influenced by both steric and electronic factors. chemrxiv.orgnih.gov Steric effects relate to the size and spatial arrangement of atoms, while electronic effects pertain to the distribution of electron density in a molecule. chemrxiv.orgnih.gov The nitro group on the phenyl ring of 4-(4-Nitrophenyl)-3-morpholinone makes it an electron-withdrawing system, which can significantly influence its reactivity. cymitquimica.com

A search of the literature did not yield any specific research on how steric or electronic modifications to this compound or related systems affect its kinetic isotope effects. Theoretical studies could model how altering substituents on the phenyl ring or the morpholinone structure would impact the transition state geometry and energies, thereby influencing the KIE. For example, introducing bulky groups could sterically hinder certain reaction pathways, while changing the electronic nature of substituents would modulate the electron density at the reaction center. chemrxiv.orgnih.gov Without experimental data, any discussion remains purely speculative.

Studies on Intramolecular Hydrogen/Deuterium Atom Transfer Processes

Intramolecular hydrogen atom transfer is a fundamental process in many chemical and biological reactions. nih.gov In the context of this compound, this would involve the transfer of a deuterium atom from one part of the molecule to another. Such processes are often studied using isotopic labeling and can be influenced by the molecule's conformation and the stability of the resulting radical or ionic intermediates. nih.govnih.gov

Regrettably, no studies on intramolecular hydrogen or deuterium atom transfer processes specifically for this compound have been published. Research in this area would be crucial for understanding potential degradation pathways or novel reaction mechanisms. Techniques such as mass spectrometry and NMR spectroscopy would be essential in tracking the movement of deuterium within the molecule.

Advanced Spectroscopic Characterization and Structural Analysis of 4 4 Nitrophenyl 3 Morpholinone D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For an isotopically labeled compound like 4-(4-Nitrophenyl)-3-morpholinone-d4 (B589500), a combination of NMR techniques provides a complete picture of its atomic connectivity, the specific sites of deuteration, and its conformational dynamics in solution.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of this compound, the four protons on the nitrophenyl ring have been replaced by deuterium (B1214612) atoms. Consequently, the characteristic signals corresponding to these aromatic protons, which would typically appear as two doublets in the spectrum of the non-deuterated parent compound, are absent.

The ¹H NMR spectrum is therefore simplified, showing only the signals from the six protons on the morpholinone ring. These protons are situated on two different methylene (B1212753) groups: one adjacent to the nitrogen atom (C5-H₂) and one adjacent to the ring oxygen (C6-H₂), along with the methylene group adjacent to the carbonyl (C2-H₂). Due to the chemical environment, these protons appear as complex multiplets. The protons on the carbon next to the oxygen (C6-H₂) are expected to be the most deshielded within the ring system after those on C2.

Based on data from analogous N-substituted morpholine (B109124) derivatives, the expected chemical shifts for the morpholinone protons can be predicted. nih.govresearchgate.net The signals for the methylene protons adjacent to the nitrogen and oxygen atoms typically appear as two distinct, overlapping multiplets.

Table 1: Predicted ¹H NMR Spectral Data for the Morpholinone Ring of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (C5) | ~3.8 - 4.0 | Multiplet |

| -CH₂- (C6) | ~4.1 - 4.3 | Multiplet |

| -CH₂- (C2) | ~4.5 - 4.7 | Singlet or Multiplet |

Note: Data are predicted based on analogous structures. The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy identifies the carbon framework of the molecule. For this compound, signals are expected for all 10 carbon atoms. The deuteration on the nitrophenyl ring has two main effects: the signals for the deuterated carbons (C1', C2', C5', C6') will be significantly less intense and may appear as multiplets due to C-D coupling, and they will experience a slight upfield shift (isotope shift) compared to the non-deuterated compound.

The chemical shifts can be predicted based on standard values for aromatic and heterocyclic systems. oregonstate.educompoundchem.com The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The carbons of the nitrophenyl ring are influenced by the strong electron-withdrawing nitro group, with C4' (bearing the nitro group) and C1' (bearing the morpholinone substituent) being significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (C=O) | ~165 - 170 | Carbonyl carbon |

| C1' | ~145 - 150 | Quaternary aromatic carbon attached to Nitrogen |

| C4' | ~142 - 146 | Quaternary aromatic carbon attached to NO₂ |

| C2', C6' | ~124 - 128 | Deuterated aromatic carbons |

| C3', C5' | ~118 - 122 | Aromatic carbons |

| C2 | ~68 - 72 | Methylene carbon adjacent to N and C=O |

| C6 | ~65 - 69 | Methylene carbon adjacent to O |

| C5 | ~45 - 50 | Methylene carbon adjacent to N |

Note: Data are predicted based on typical chemical shift ranges and data from analogous structures. Signals for deuterated carbons will be of low intensity. oregonstate.educompoundchem.com

Deuterium (²H) NMR is a powerful and direct method to confirm the location of isotopic labels within a molecule. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (0.016%), a ²H NMR spectrum will exclusively show signals from the enriched sites. wikipedia.org

For this compound, the ²H NMR spectrum is expected to show a single resonance in the aromatic region (approximately 7.5-8.5 ppm). nih.gov The presence of this peak, and the absence of any other signals, provides definitive proof that all four deuterium atoms are located on the phenyl ring as intended and that no unintended H-D exchange has occurred on the morpholinone ring during synthesis. The combination of the absence of aromatic signals in the ¹H NMR spectrum and the presence of a single aromatic signal in the ²H NMR spectrum offers conclusive evidence of the compound's labeling pattern. nih.gov

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. libretexts.orgprinceton.edu For this compound, a COSY spectrum would be used to confirm the connectivity within the morpholinone ring. It would show a cross-peak correlating the protons of the C5-methylene group with the adjacent protons of the C6-methylene group, confirming their neighboring relationship in the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgprinceton.edu NOESY is crucial for determining the three-dimensional conformation of the molecule. For the morpholinone ring, which typically adopts a chair conformation, NOESY could show correlations between axial and equatorial protons on different carbons. For example, a spatial correlation between the protons on C2 and C6 would help to confirm the folded chair structure of the ring. researchgate.netresearchgate.net

The six-membered morpholinone ring is not planar and exists in a dynamic equilibrium between two chair-like conformations. Variable-temperature (VT) NMR is the primary technique used to study such dynamic processes. researchgate.netscielo.br

At room temperature, the rate of interconversion (ring inversion) between the two chair forms is typically fast on the NMR timescale. This rapid exchange results in averaged signals for the axial and equatorial protons on the methylene groups. As the temperature is lowered, the rate of this inversion slows down. rsc.org

A VT-NMR study would show significant changes in the signals of the morpholinone protons. As the sample is cooled, the broad multiplets would resolve into separate, distinct signals for the individual axial and equatorial protons, which have different chemical environments. At a specific temperature, known as the coalescence temperature, the signals merge. By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic parameters for the ring inversion process, such as the activation energy (ΔG‡), providing quantitative insight into the conformational flexibility of the morpholinone ring. rsc.org

Mass Spectrometry (MS) for Isotopic Purity and Molecular Mass Determination

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and assessing the isotopic enrichment of labeled compounds. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The nominal mass of the unlabeled compound, C₁₀H₁₀N₂O₄, is 222.20 g/mol . chemscene.comsigmaaldrich.com For the deuterated analogue, this compound (C₁₀H₆D₄N₂O₄), the replacement of four hydrogen atoms (atomic mass ~1.008 u) with four deuterium atoms (atomic mass ~2.014 u) increases the nominal mass to approximately 226.22 g/mol . An HRMS measurement would confirm the accurate mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, MS is the standard method for determining isotopic purity. rsc.orgnih.gov By examining the molecular ion region of the mass spectrum, one can observe a cluster of peaks corresponding to molecules with different numbers of deuterium atoms. The relative intensities of these peaks are used to calculate the percentage of the desired d4 species compared to any residual d0, d1, d2, or d3 species.

Table 3: Expected Molecular Ion (M⁺) Peaks for Isotopic Purity Analysis

| Species | Formula | Expected m/z (Monoisotopic) |

| d0 (unlabeled) | C₁₀H₁₀N₂O₄ | 222.06 |

| d1 | C₁₀H₉DN₂O₄ | 223.07 |

| d2 | C₁₀H₈D₂N₂O₄ | 224.08 |

| d3 | C₁₀H₇D₃N₂O₄ | 225.08 |

| d4 (target) | C₁₀H₆D₄N₂O₄ | 226.09 |

Note: The relative abundance of the m/z = 226.09 peak compared to the sum of all isotopic peaks in the cluster provides the measure of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS, typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is employed to verify its identity and the success of the deuterium labeling.

The analysis involves determining the mass of the protonated molecular ion, [M+H]⁺. The theoretical exact mass of the non-deuterated compound, C₁₀H₁₀N₂O₄, is 222.20 g/mol . chemicalbook.comchemscene.com The deuterated analogue, this compound (C₁₀H₆D₄N₂O₄), has a theoretical molecular weight of approximately 226.224 g/mol .

HRMS analysis provides a measured mass with precision in the sub-parts-per-million (ppm) range. The experimental mass is then compared against the theoretical mass calculated from the isotopic masses of the most abundant isotopes of each element (C, H, D, N, O). A close correlation between the experimental and theoretical mass confirms the elemental formula and, by extension, the compound's identity. This technique is distinguished by its ability to resolve the target compound from other species that may have the same nominal mass but different elemental compositions. rsc.orgresearchgate.net

Table 1: Theoretical Mass Data for HRMS Confirmation

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 4-(4-Nitrophenyl)-3-morpholinone | C₁₀H₁₀N₂O₄ | 222.0641 |

Isotope Ratio Mass Spectrometry for Deuterium Enrichment Quantification

Quantifying the level of deuterium incorporation is critical for the utility of isotopically labeled standards. A strategy utilizing Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HR-MS) is highly effective for determining isotopic enrichment. rsc.org This method involves analyzing the full scan mass spectrum to observe the distribution of isotopologues.

For this compound, the analysis would focus on the relative intensities of the ion signals corresponding to the desired d4 species and any lesser-deuterated (d3, d2, d1) or non-deuterated (d0) species. The isotopic purity is calculated from the integrated areas of these distinct isotopic ion peaks. rsc.orgresearchgate.net For instance, a high-quality synthesis would yield a product with a high percentage of the d4 isotopologue, with minimal contributions from other species (e.g., 93% D₄, 7% D₃). nih.gov This quantitative assessment ensures the reliability of the labeled compound for use in sensitive applications like pharmacokinetic studies or as an internal standard in quantitative mass spectrometry. rsc.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For the analogous compound 4-(4-nitrophenyl)morpholine (B78992), crystals were reported to be orthorhombic. nih.govresearchgate.net The structural data obtained from these analogs serves as a robust model for predicting the molecular and crystal structure of 4-(4-Nitrophenyl)-3-morpholinone.

Table 2: Representative Crystallographic Data for an Analogous Compound (4-(4-nitrophenyl)morpholine)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₃ | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 14.5445 (6) | nih.govresearchgate.net |

| b (Å) | 8.3832 (3) | nih.govresearchgate.net |

| c (Å) | 16.2341 (6) | nih.govresearchgate.net |

| Volume (ų) | 1979.42 (13) | nih.govresearchgate.net |

| Z (molecules/unit cell) | 8 | nih.govresearchgate.net |

Note: This data is for the non-carbonyl analog and serves as a predictive model.

Detailed Conformational Analysis of the Morpholinone Ring System

Based on crystallographic studies of its analogs, the six-membered morpholinone ring of this compound is expected to adopt a stable chair conformation. mdpi.comnih.govresearchgate.net This conformation is the lowest energy arrangement for saturated six-membered heterocyclic systems, minimizing both angular and torsional strain. mdpi.com

Examination of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For nitrophenyl-containing morpholine structures, these interactions are key to stabilizing the crystal packing. rsc.orgrsc.org

Analysis of the crystal structure of the analog 4-(4-nitrophenyl)morpholine reveals that aromatic π–π stacking interactions are a dominant stabilizing force. nih.govresearchgate.net In this structure, parallel aromatic rings of adjacent molecules are offset, with a perpendicular distance of 3.7721 (8) Å between them. nih.govresearchgate.net

Computational and Algorithmic Approaches in Advanced Spectroscopic Data Analysis

Computational chemistry and algorithmic data processing are indispensable tools for interpreting complex spectroscopic data and corroborating experimental findings. arxiv.org For this compound and its analogs, Density Functional Theory (DFT) calculations are widely used. mdpi.com

DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, can be used to calculate optimized molecular geometries, predict vibrational frequencies for comparison with experimental IR spectra, and compute NMR chemical shifts. nih.gov These computational results provide a theoretical benchmark that helps in the assignment of experimental spectra and confirms the proposed molecular structure. nih.gov

In the analysis of the raw spectral data, various algorithms are employed for data pre-processing. Techniques such as baseline correction, smoothing, and normalization are applied to reduce noise and correct for instrumental artifacts, thereby enhancing the quality and robustness of the data for interpretation and modeling. d-nb.info For complex spectra with overlapping signals or distortions, more advanced algorithms, such as augmented least squares, can be used to deconvolve the constituent signals and accurately fit the data. uci.edu

Computational Chemistry and Molecular Modeling of 4 4 Nitrophenyl 3 Morpholinone D4

Quantum Mechanical (QM) Calculation Methods

Quantum mechanical methods are fundamental to understanding the electronic behavior of 4-(4-Nitrophenyl)-3-morpholinone-d4 (B589500). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between computational cost and accuracy. For this compound, DFT is instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until a minimum energy structure (a stable conformer) is found. These calculations can reveal critical geometric parameters. While specific DFT studies on the deuterated title compound are not prevalent in the literature, analysis of its non-deuterated analogue and similar structures, such as 4-(4-nitrophenyl)thiomorpholine, provides a strong basis for understanding its structural properties. mdpi.com For instance, DFT calculations on related morpholine (B109124) derivatives show that the morpholine ring typically adopts a stable chair conformation. mdpi.comnih.gov

The optimization process yields key data such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The substitution of hydrogen with deuterium (B1214612) in the phenyl ring is not expected to significantly alter the equilibrium geometry, but it does impact vibrational frequencies due to the mass difference.

Table 1: Illustrative DFT-Optimized Geometric Parameters for 4-(4-Nitrophenyl)-3-morpholinone (Note: This table is illustrative, showing typical parameters expected from a DFT/B3LYP calculation, based on data from analogous structures. Specific values for the d4 compound require a dedicated computational study.)

| Parameter | Description | Expected Value |

| C-N (Aromatic-Morpholine) | Bond length between the phenyl ring and morpholine nitrogen | ~1.38 Å |

| C=O (Amide) | Bond length of the carbonyl group in the morpholinone ring | ~1.23 Å |

| C-N-C=O | Dihedral angle defining the planarity of the amide group | ~180° |

| Phenyl-Morpholine Dihedral | Torsion angle between the phenyl ring and the morpholine ring | Varies based on conformation |

DFT also provides insights into the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for predicting the molecule's reactivity.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, generally offer higher accuracy than DFT for certain properties, particularly those involving electron correlation.

These high-level calculations are computationally more demanding and are often used to benchmark results from more approximate methods like DFT or to investigate specific phenomena where high accuracy is paramount, such as reaction barriers or weak intermolecular interactions. For this compound, ab initio calculations could provide a more refined understanding of its electronic energy and the subtle effects of deuterium substitution on its electronic structure. However, published research applying these specific high-level methods to this molecule is scarce.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, such as its conformational changes and interactions with its environment (e.g., a solvent).

Exploration of Conformational Landscapes and Dynamics

A molecule like this compound is not static; it is a flexible structure that can adopt various shapes or conformations. The morpholinone ring can undergo ring puckering, and the nitrophenyl group can rotate relative to the morpholinone moiety. MD simulations can explore this "conformational landscape" by simulating the molecule's motion over nanoseconds or longer, revealing the preferred conformations and the energy barriers between them.

Studies on analogous compounds have shown that the morpholine ring typically prefers a low-energy chair conformation. mdpi.comnih.gov However, other conformations, such as a twist-chair, have also been observed in related structures. researchgate.net MD simulations can track the transitions between these states and determine their relative populations, providing a dynamic picture that goes beyond the static view of a single optimized geometry.

Analysis of Intramolecular and Intermolecular Interactions

MD simulations are powerful tools for analyzing the complex network of forces that govern molecular structure and function. For this compound, this includes both intramolecular and intermolecular interactions.

Intramolecular Interactions: These are forces within the molecule itself, such as steric hindrance between the phenyl and morpholinone rings, which can influence the preferred rotational angle between these two parts of the molecule.

Intermolecular Interactions: When simulated in a solvent (like water or an organic solvent), MD can detail how the molecule interacts with its surroundings. This includes the formation of hydrogen bonds between the carbonyl oxygen or the nitro group oxygens and solvent molecules. In the solid state, these interactions, along with π–π stacking of the nitrophenyl rings, dictate the crystal packing arrangement. nih.gov Analysis of related crystal structures shows that intermolecular C–H···O hydrogen bonds and aromatic stacking are significant stabilizing forces. mdpi.comresearchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model or to help interpret experimental spectra.

DFT calculations are commonly used to predict vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculation of vibrational frequencies relies on determining the second derivatives of the energy with respect to atomic displacements. The substitution of four hydrogen atoms with deuterium on the phenyl ring will cause a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds, a phenomenon known as the kinetic isotope effect, which these calculations can accurately predict.

Similarly, NMR chemical shifts (¹H, ¹³C) can be computed. While experimental NMR data has been reported for analogous compounds mdpi.com, theoretical predictions for this compound would be invaluable. These calculations can help assign specific peaks in an experimental spectrum to particular atoms in the molecule and can probe how different conformations might affect the chemical shifts.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the type of data generated from such a comparative study. "Predicted" values are hypothetical outcomes from a DFT calculation.)

| Parameter | Method | Predicted Value | Experimental Value |

| Vibrational Frequencies | |||

| C=O Stretch (cm⁻¹) | DFT/B3LYP | ~1680 | (Requires experimental data) |

| Aromatic C-D Stretch (cm⁻¹) | DFT/B3LYP | ~2250 | (Requires experimental data) |

| NO₂ Symmetric Stretch (cm⁻¹) | DFT/B3LYP | ~1345 | (Requires experimental data) |

| NMR Chemical Shifts | |||

| ¹³C (C=O) (ppm) | GIAO-DFT | ~165 | (Requires experimental data) |

| ¹³C (C-NO₂) (ppm) | GIAO-DFT | ~150 | (Requires experimental data) |

By combining these computational techniques, researchers can build a comprehensive, multi-scale model of this compound, from its fundamental electronic properties to its dynamic behavior in a condensed phase.

Computational Modeling of Reaction Pathways and Transition State Analysis of this compound

Due to the absence of specific published computational studies on the reaction pathways and transition state analysis for this compound, this section will explore the plausible reaction mechanisms and transition states by drawing upon computational studies of analogous chemical transformations. The formation of this compound likely involves two key transformations for which computational models have been developed for similar molecules: nucleophilic aromatic substitution (SNAr) for the N-arylation of the morpholinone ring and the cyclization to form the morpholinone ring itself.

The synthesis of the parent compound, 4-(4-nitrophenyl)morpholin-3-one, can be achieved through the condensation of a morpholin-3-one (B89469) precursor with a p-halonitrobenzene. This crucial carbon-nitrogen bond formation is a type of nucleophilic aromatic substitution (SNAr) reaction. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of SNAr reactions.

Traditionally, SNAr reactions are believed to proceed through a two-step addition-elimination mechanism involving a discrete Meisenheimer complex as an intermediate. However, recent computational and experimental studies, including kinetic isotope effect (KIE) analyses, suggest that many SNAr reactions may, in fact, proceed through a concerted mechanism where bond formation and bond-breaking occur in a single step. harvard.eduacs.orgnih.govresearchgate.netspringernature.com For a reaction involving a deuterated compound like this compound, where the deuterium atoms are on the nitrophenyl ring, a secondary kinetic isotope effect would be expected, and its computational analysis could provide further insight into the transition state structure.

Computational models of SNAr reactions typically involve locating the transition state(s) and intermediates on the potential energy surface. The relative energies of these species determine the reaction's feasibility and rate. For instance, in a stepwise mechanism, the stability of the Meisenheimer complex is a critical factor. In a concerted mechanism, only a single transition state is present.

The table below presents hypothetical data for a computational study on the N-arylation step, based on findings for analogous SNAr reactions.

| Parameter | Stepwise Mechanism (via Meisenheimer Complex) | Concerted Mechanism |

| Reactants | Morpholin-3-one + 4-Fluoronitrobenzene-d4 | Morpholin-3-one + 4-Fluoronitrobenzene-d4 |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | C-N bond formation and C-F bond cleavage |

| Activation Energy (ΔG‡) | Calculated Value (e.g., 15-20 kcal/mol) | Calculated Value (e.g., 20-25 kcal/mol) |

| Intermediate | Meisenheimer Complex | None |

| Relative Energy | Calculated Value (e.g., -5 to -10 kcal/mol) | N/A |

| Transition State 2 (TS2) | Collapse of Meisenheimer complex | None |

| Activation Energy (ΔG‡) | Calculated Value (e.g., 5-10 kcal/mol) | N/A |

| Products | This compound + F- | This compound + F- |

Another key reaction in the synthesis could be the formation of the morpholinone ring, a type of lactam. Computational studies on lactam formation have been performed to understand the regioselectivity and stereoselectivity of such cyclizations. nih.gov DFT calculations can model the transition state for the intramolecular cyclization, providing insights into the preferred ring size and the energy barrier for the reaction. For example, in enzymatic C-H amidation to form lactams, DFT calculations have been used to compare the energy barriers for the formation of different ring sizes, such as γ- and δ-lactams. nih.gov

A hypothetical computational analysis of the final cyclization step to form the morpholinone ring of this compound is presented in the table below, drawing parallels from studies on similar intramolecular cyclizations.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) (Hypothetical) |

| Reactant | Open-chain precursor | 0.0 |

| Transition State (TS) | Intramolecular nucleophilic attack | +22.5 |

| Product | This compound | -15.0 |

Research Applications of 4 4 Nitrophenyl 3 Morpholinone D4 As a Chemical Entity

Role as a Versatile Synthetic Building Block and Intermediate

As a deuterated molecule, 4-(4-Nitrophenyl)-3-morpholinone-d4 (B589500) is a valuable reagent for preparing a variety of labeled, morpholine-based compounds. lgcstandards.com The core structure, featuring a morpholinone ring, a nitro-substituted aromatic ring, and deuterium (B1214612) labels, provides multiple points for chemical modification.

This compound is an important intermediate for the synthesis of other labeled molecules. The chemical reactivity of its non-deuterated counterpart provides a clear indication of its synthetic potential. Key transformations include:

Reduction of the Nitro Group: The nitro group on the phenyl ring can be readily reduced to an amino group (-NH2). For example, the reduction of 4-(4-nitrophenyl)-3-morpholinone using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a well-established process. google.com This reaction converts the nitrophenyl moiety into an aminophenyl group, yielding 4-(4-aminophenyl)-3-morpholinone-d4. This amino derivative is a crucial building block for introducing the deuterated morpholinone scaffold into more complex molecules, such as labeled pharmaceutical ingredients or biological probes, through amide coupling or other amine-related reactions. mdpi.com

Nucleophilic Aromatic Substitution: The nitro group can also be a target for nucleophilic aromatic substitution reactions, allowing it to be replaced by other functional groups.

The presence of the morpholinone core makes this compound a valuable precursor. The non-deuterated analog, 4-(4-nitrophenyl)morpholin-3-one, is used as a reagent in the preparation of various morpholine-based pharmaceuticals. chemicalbook.com The deuterated version allows for the synthesis of isotopically labeled versions of these pharmaceuticals, which are essential for studies such as drug metabolism and pharmacokinetics (DMPK).

Table 1: Key Synthetic Transformations

| Starting Material | Reagents/Conditions | Product | Application of Product |

| This compound | H₂, Pd/C, Ethanol | 4-(4-Aminophenyl)-3-morpholinone-d4 | Intermediate for labeled compounds |

| This compound | Nucleophile | Substituted Phenyl-morpholinone-d4 | Creation of diverse functionalized derivatives |

Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. frontiersin.orgcam.ac.uk The goal is to efficiently explore a wide range of chemical space. cam.ac.uk

Morpholine-based scaffolds are valuable starting points in DOS because they are considered "sp3-rich," meaning they have a higher fraction of three-dimensional carbon centers compared to flat, aromatic compounds. frontiersin.org This structural complexity is often associated with better selectivity and success in biological screening. This compound, as a functionalized morpholine (B109124) derivative, can be incorporated into DOS workflows. Starting from this deuterated core, a variety of appendages and modifications can be introduced, rapidly generating a library of related but distinct deuterated molecules. researchgate.net Such libraries of labeled compounds are powerful tools for screening and identifying molecules with specific biological activities while simultaneously having a built-in isotopic label for subsequent mechanistic or metabolic studies.

Facilitation of Organic Reaction Mechanism Elucidation Studies (General)

Deuterium-labeled compounds are indispensable tools for investigating the mechanisms of organic reactions. clearsynth.comthalesnano.com The key to this application is the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom at or near the reaction site is replaced with one of its isotopes. scielo.org.mxlibretexts.org

The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. libretexts.org By comparing the reaction rates of the deuterated compound (like this compound) and its non-deuterated version, chemists can determine if a specific C-H bond is broken during the most critical phase of the reaction. libretexts.org This provides invaluable, direct evidence for a proposed reaction pathway. thalesnano.com

While the deuterium atoms in this compound are on the aromatic ring and not typically involved in cleavage, this compound can be used as a labeled starting material to track the transformation of the entire molecule through a reaction sequence. In more complex reactions, secondary isotope effects (where the labeled bond is not broken but is near the reaction center) can also provide subtle clues about the transition state structure. acs.org

Development of Advanced Analytical Standards and Probes for Chemical Research

The demand for high-purity, well-characterized analytical standards is critical in pharmaceutical development and chemical research. Deuterated compounds like this compound are particularly valuable in this context.

They serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). thalesnano.comscielo.org.mx An internal standard is a known amount of a compound added to a sample to be analyzed. Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis, but it can be distinguished by its higher mass. This allows for highly accurate and precise quantification of the target analyte by correcting for any material lost during the process. thalesnano.com

Furthermore, deuterated molecules are essential in Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.com They can be used in complex NMR experiments to help determine the structure of molecules or to study molecular interactions. thalesnano.com Deuterated compounds can also be developed into "label-free" probes for studying biological processes, such as nutrient uptake in cells, where the deuterium can be detected by specialized analytical techniques. nih.gov

Table 2: Applications in Analytical and Mechanistic Chemistry

| Application Area | Technique(s) | Role of this compound |

| Reaction Mechanism Studies | Kinetic Analysis | Probe for the Kinetic Isotope Effect (KIE) |

| Quantitative Analysis | Mass Spectrometry (MS) | Internal Standard for accurate quantification |

| Structural Analysis | NMR Spectroscopy | Labeled compound for specialized experiments |

| Biological Research | Nuclear Reaction Analysis | Potential as a label-free probe |

Analytical Method Development for 4 4 Nitrophenyl 3 Morpholinone D4

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are central to the analysis of 4-(4-Nitrophenyl)-3-morpholinone-d4 (B589500), providing the necessary separation from the non-deuterated analyte and other matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for this purpose.

HPLC is a versatile and widely used technique for the analysis of 4-(4-Nitrophenyl)-3-morpholinone and its deuterated analog. sielc.com The development of a suitable HPLC method involves the optimization of several key parameters to achieve the desired separation and detection.

Column and Mobile Phase Selection:

A reverse-phase (RP) HPLC method is often employed for the separation of 4-(4-Nitrophenyl)-3-morpholinone. sielc.com A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for the effective retention and separation of moderately polar compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The composition of the mobile phase is critical and is often optimized using a gradient elution to ensure adequate separation of the analyte from potential interferences. scholarsresearchlibrary.com For mass spectrometry (MS) compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Detection:

UV-Vis detection is a common method for the quantification of 4-(4-nitrophenyl) containing compounds, with the detection wavelength typically set around 290 nm. nih.gov However, for enhanced specificity and sensitivity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (MS/MS). nih.gov This combination, known as LC-MS/MS, allows for the selective monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits. nih.gov The use of a deuterated internal standard like this compound is particularly advantageous in LC-MS/MS analysis as it co-elutes with the analyte and helps to compensate for matrix effects and variations in ionization efficiency. kcasbio.com

A summary of typical HPLC conditions for the analysis of the non-deuterated analog, which would be adapted for the deuterated compound, is presented below:

| Parameter | Condition | Source |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., citrate (B86180) or phosphate) | sielc.comnih.gov |

| Elution | Isocratic or Gradient | nih.govscholarsresearchlibrary.com |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Detection | UV-Vis (e.g., 290 nm) or MS/MS | nih.govnih.gov |

| Internal Standard | 4-ethylphenol (for non-deuterated analysis) | nih.gov |

While HPLC is more common for a compound of this nature, GC-MS can be employed for the analysis of 4-(4-Nitrophenyl)-3-morpholinone, particularly if it is derivatized to increase its volatility. The use of GC-MS is well-established for the quantitative analysis of various compounds, including deuterated species. nih.gov

Derivatization:

For non-volatile or thermally labile compounds, a derivatization step is often necessary to make them suitable for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Separation and Detection:

In GC-MS, the separation occurs in a capillary column, and the eluting compounds are subsequently ionized and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The use of a deuterated internal standard like this compound is highly beneficial in GC-MS to correct for variations in injection volume and potential sample loss during preparation. libretexts.org

Rigorous Method Validation Parameters for Deuterated Compounds

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. clearsynth.com For methods involving deuterated internal standards, specific validation parameters must be rigorously assessed to ensure the accuracy and reliability of the quantitative data.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. science.gov In the context of this compound, this means ensuring that the analytical signal is solely from the deuterated compound and not from the non-deuterated analyte or any other interfering substances in the sample matrix.

Selectivity is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. In LC-MS/MS, specificity is enhanced by monitoring specific mass transitions for both the analyte and the deuterated internal standard. nih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. clearsynth.com For methods employing deuterated internal standards, accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels.

The use of a deuterated internal standard is crucial for achieving high accuracy and precision, as it helps to correct for variability in sample preparation and matrix effects. clearsynth.comkcasbio.com The acceptance criteria for accuracy and precision are typically defined in regulatory guidelines.

A representative table for accuracy and precision data from a method validation might look like this:

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 4.9 | 98 | 4.5 |

| Medium | 50 | 51 | 102 | 3.2 |

| High | 200 | 197 | 98.5 | 2.8 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. libretexts.orgasdlib.org

The LOD and LOQ are typically determined by analyzing a series of diluted solutions of the analyte and are often defined based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for the LOD and 10 for the LOQ. mdpi.com For methods using an internal standard, the blank samples used for LOD and LOQ determination should contain the internal standard. researchgate.net

| Parameter | Definition | Typical Signal-to-Noise Ratio |

| LOD | Lowest detectable concentration | > 3 |

| LOQ | Lowest quantifiable concentration | > 10 |

Evaluation of Linearity and Dynamic Range

In the context of quantitative analysis, linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. The dynamic range is the concentration span over which this linearity, along with acceptable accuracy and precision, is maintained. For this compound, typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing a linear and adequate dynamic range is a fundamental step in method validation. nih.govresearchgate.net

The process involves preparing a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. These standards should bracket the expected concentration range of the analyte in the study samples. A typical calibration curve for the analysis of a deuterated internal standard would be generated by plotting the peak area ratio of the analyte to its corresponding (often non-deuterated) internal standard against the nominal concentration of the analyte.

Research Findings:

While specific validation data for this compound is not publicly available, the principles of method validation for deuterated internal standards are well-established. For instance, in the development of an LC-MS/MS method for the determination of olmesartan, a deuterated internal standard was used, and the method demonstrated linearity over a range of 5–2500 ng/mL with accurate and precise results. nih.gov Similarly, a method for venetoclax (B612062) using venetoclax-d8 (B12416426) as an internal standard was validated over a linear concentration range of 10.0–10000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.9997. researchgate.net

A hypothetical linearity evaluation for this compound could yield results similar to those presented in the following data table. The acceptance criteria for linearity typically require a correlation coefficient (r²) of ≥ 0.99.

Table 1: Illustrative Linearity Data for this compound

| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 10.0 | 10.3 | 103.0 |

| 50.0 | 49.5 | 99.0 |

| 100.0 | 101.2 | 101.2 |

| 250.0 | 247.0 | 98.8 |

| 500.0 | 505.0 | 101.0 |

| 1000.0 | 990.0 | 99.0 |

This table is for illustrative purposes and does not represent actual experimental data.

The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest. For bioanalytical methods, the accuracy is often expected to be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should also be within 15% (20% at the LLOQ). researchgate.net

Strategies for Quantitative Assessment of Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter as it can directly impact the accuracy of the quantitative results. The presence of unlabeled analyte (d0) in the deuterated standard can lead to an overestimation of the analyte concentration in the sample. Therefore, robust strategies are required to assess the isotopic purity.

Detailed Research Findings:

Several analytical techniques can be employed for the quantitative assessment of isotopic purity, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most powerful and widely used methods.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govrsc.orgresearchgate.net By analyzing the full scan mass spectrum of the deuterated compound, the relative abundances of the different isotopologues (molecules with different numbers of deuterium (B1214612) atoms) can be determined.

The isotopic purity is calculated based on the relative intensities of the ion signals corresponding to the unlabeled compound (d0), and the various deuterated species (d1, d2, d3, d4, etc.). nih.govresearchgate.net For this compound, the analysis would focus on the molecular ion region to determine the proportion of the d4 isotopologue relative to the d0, d1, d2, and d3 species. It is crucial to correct for the natural isotopic abundance of elements like carbon-13 to obtain an accurate assessment. researchgate.net

Table 2: Hypothetical Isotopic Purity Assessment of this compound by HRMS

| Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |

| d0 | 0.2 | 0.1 |

| d1 | 0.5 | 0.4 |

| d2 | 1.0 | 0.9 |

| d3 | 2.5 | 2.4 |

| d4 | 95.8 | 96.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) offers another precise method for determining isotopic purity. Both proton (¹H) NMR and deuterium (²H) NMR can be utilized.

¹H NMR: In ¹H NMR, the isotopic purity can be determined by quantifying the residual proton signals at the sites of deuteration relative to a signal from a non-deuterated part of the molecule or an internal standard of known concentration. nih.gov

²H NMR: Deuterium NMR directly observes the deuterium signals. The relative integrals of the deuterium signals can provide information about the extent of deuteration at specific sites within the molecule. sigmaaldrich.com

¹³C NMR: The presence of deuterium atoms causes small shifts in the chemical shifts of adjacent ¹³C nuclei (isotope effect). By analyzing these shifts in the ¹³C NMR spectrum, the degree of deuteration at specific sites can be quantified. nih.govresearchgate.net

The choice of method depends on the specific characteristics of the molecule and the available instrumentation. A combination of MS and NMR techniques often provides the most comprehensive and reliable assessment of isotopic purity. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 4-(4-Nitrophenyl)-3-morpholinone-d4?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to observe non-deuterated protons (e.g., aromatic protons on the nitrophenyl group) and -NMR to confirm carbon environments. Note that deuterium substitution at specific positions (e.g., morpholinone ring) reduces signal intensity for adjacent protons, aiding isotopic labeling verification .

- Infrared (IR) Spectroscopy : Identify key functional groups, such as the carbonyl stretch (~1700 cm) of the morpholinone ring and nitro group vibrations (~1520 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak, with a mass shift of +4 Da compared to the non-deuterated analog due to four deuterium atoms .

Q. How should deuterated nitrophenyl compounds be handled to ensure stability during storage?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation of the nitro group .

- Hazard Mitigation : Classified as hazardous (PRTR 2-72), use fume hoods for weighing and handling. Avoid contact with reducing agents to prevent unintended nitro group reduction .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in deuterated morpholinone derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine the twist-chair conformation of the morpholinone ring and dihedral angles between the nitrophenyl group and nitro plane (e.g., 11.29° in non-deuterated analogs). Hydrogen-bonding interactions (C–H⋯O) stabilize the crystal lattice, which can be compared to computational models to validate deuterium substitution effects .